1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol (TOMN) is a novel compound that has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, neurodegenerative diseases, and metabolic disorders. TOMN is a synthetic compound derived from the naphthalene moiety and is composed of a hydroxyl group and a methoxyl group. The compound has been shown to have a variety of biochemical and physiological effects, which are thought to be due to its ability to interact with a variety of proteins and enzymes.

Wissenschaftliche Forschungsanwendungen

Environmental and Health Impact Studies

Research on compounds related to 1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol often focuses on their environmental presence and health impacts. Polychlorinated naphthalenes (PCNs), for instance, are environmental pollutants with toxicological similarities to dioxins, and they have been studied for their potential human exposure through dietary intake, emphasizing the need for further investigation into their health effects (Domingo, 2004).

Pharmacological Applications

Studies on naphthalene derivatives have also explored their therapeutic potential. For example, research on AR-A000002, a selective 5-Hydroxytryptamine1B antagonist, highlights the anxiolytic and antidepressant potential of such compounds (Hudzik et al., 2003). Furthermore, the genotoxic potential of 1,4-naphthoquinone has been reviewed, revealing its effects on DNA and the need for careful consideration of its applications (Fowler et al., 2018).

Medicinal Chemistry

Naphthalimide derivatives exhibit extensive potential in medicinal applications, including as anticancer agents. Some naphthalimide compounds have even entered clinical trials, demonstrating the breadth of research into their medicinal applications (Gong et al., 2016).

Biochemical Research and Development

The biochemical modulation of compounds like S-1, which includes components related to naphthalene, has been reviewed for its applications in treating diseases such as gastric cancer, showcasing the ongoing development of naphthalene derivatives in therapeutic contexts (Maehara, 2003).

Environmental Pollution and Remediation

The role of microbial biodegradation in managing polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its derivatives, underscores the environmental implications and remediation efforts surrounding these compounds (Peng et al., 2008).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol involves the protection of a naphthalene derivative followed by epoxidation and reduction reactions.", "Starting Materials": [ "1,2-naphthalenediol", "2-methoxyethanol", "p-toluenesulfonic acid", "sodium hydroxide", "hydrogen peroxide", "sodium borohydride", "acetic acid", "tetrahydrofuran", "diethyl ether" ], "Reaction": [ "1. Protection of 1,2-naphthalenediol with 2-methoxyethanol and p-toluenesulfonic acid in acetic acid and tetrahydrofuran", "2. Epoxidation of the protected naphthalene derivative with hydrogen peroxide and sodium hydroxide in water", "3. Reduction of the epoxide with sodium borohydride in diethyl ether", "4. Deprotection of the resulting product with acid to yield 1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol" ] } | |

CAS-Nummer |

627081-12-3 |

Produktname |

1,2,3,4-Tetrahydro-5-(2-oxiranylmethoxy)-(2R,3S)-rel-2,3-naphthalenediol |

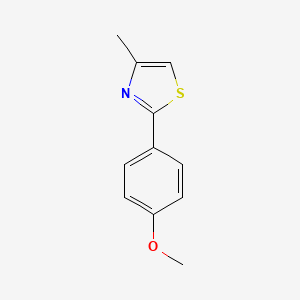

Molekularformel |

C13H16O4 |

Molekulargewicht |

236.267 |

IUPAC-Name |

(2R,3S)-5-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |

InChI |

InChI=1S/C13H16O4/c14-11-4-8-2-1-3-13(10(8)5-12(11)15)17-7-9-6-16-9/h1-3,9,11-12,14-15H,4-7H2/t9?,11-,12+/m1/s1 |

InChI-Schlüssel |

OAFYUCDEFSNRJA-QZNDUUOJSA-N |

SMILES |

C1C(C(CC2=C1C=CC=C2OCC3CO3)O)O |

Synonyme |

(2R,3S)-5-(Oxiran-2-ylmethoxy)-1,2,3,4-tetrahydronaphthalene-2,3-diol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.